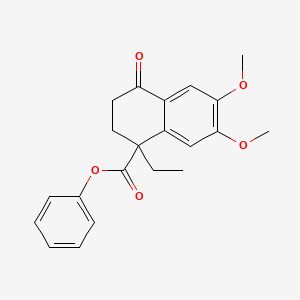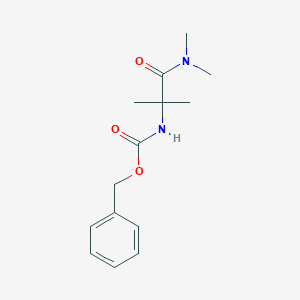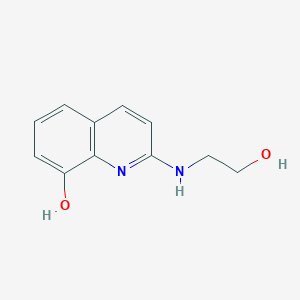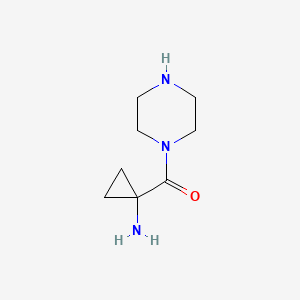![molecular formula C14H14ClNO2 B15358314 1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to a dimethylpyrrole ring with a carboxylic acid functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3-chlorobenzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-[(3-Bromophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid
- 1-[(3-Fluorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid
- 1-[(3-Methylphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid
Comparison: 1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, or methyl-substituted analogs, the chlorine-substituted compound may exhibit different physicochemical properties, such as solubility and stability, as well as distinct biological activities.
Eigenschaften
Molekularformel |
C14H14ClNO2 |
|---|---|
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
1-[(3-chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO2/c1-9-6-13(14(17)18)10(2)16(9)8-11-4-3-5-12(15)7-11/h3-7H,8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
OLJOXXSJUBNXNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1CC2=CC(=CC=C2)Cl)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


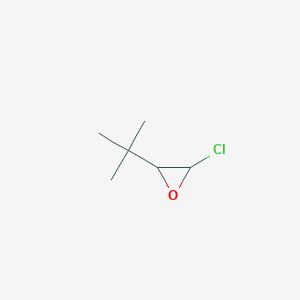

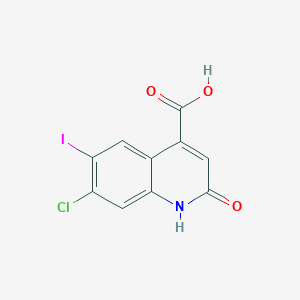
![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15358263.png)


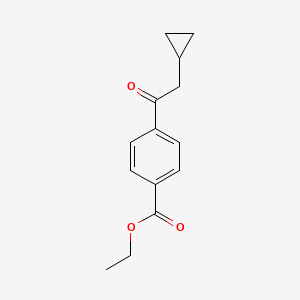
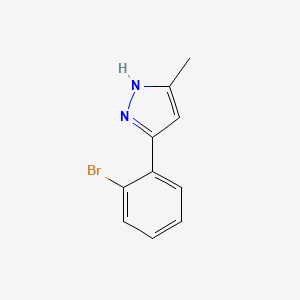

![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
